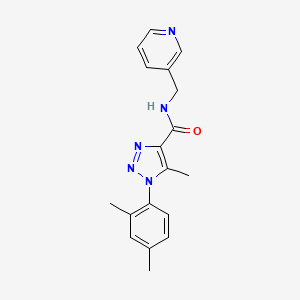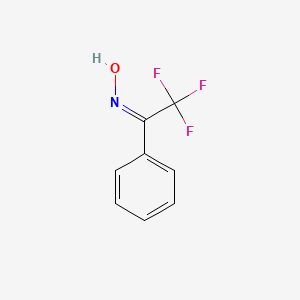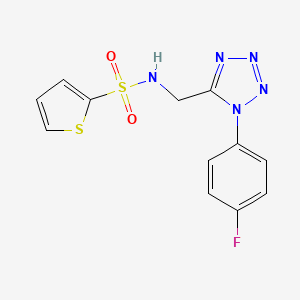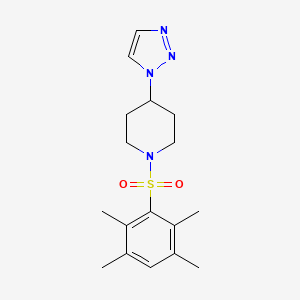
2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
Overview
Description
2-(Piperidin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride, commonly known as H2PIPD, is a synthetic compound that has been used in various scientific applications due to its unique properties. H2PIPD is a colorless crystalline solid which is soluble in water and has a molecular weight of 262.7 g/mol. It is a derivative of the isoindole-1,3-dione family, which is a group of heterocyclic compounds that have been studied for their potential therapeutic applications. H2PIPD has been found to have a variety of biochemical and physiological effects, as well as potential applications in laboratory experiments.
Scientific Research Applications
H2PIPD has been studied for its potential therapeutic applications in various scientific research areas. It has been found to have anti-inflammatory, antioxidant, and antifungal properties. It has also been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. H2PIPD has also been investigated for its potential to modulate the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, H2PIPD has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Mechanism of Action
The exact mechanism of action of H2PIPD is not yet fully understood. However, it is believed that the compound binds to certain enzymes, such as COX-2 and acetylcholinesterase, and inhibits their activity. It is also believed that H2PIPD may act as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species. In addition, H2PIPD may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
H2PIPD has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. In addition, H2PIPD has been found to act as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species. H2PIPD has also been found to have antifungal activity and to modulate the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Advantages and Limitations for Lab Experiments
H2PIPD has several advantages when used in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is a colorless crystalline solid that is soluble in water, making it easy to use in a variety of laboratory experiments. However, there are also some limitations to using H2PIPD in laboratory experiments. For example, the exact mechanism of action of the compound is still not fully understood, which can make it difficult to interpret the results of experiments. In addition, the compound can have a variety of biochemical and physiological effects, which can make it difficult to assess the specific effects of a given experiment.
Future Directions
There are a variety of potential future directions for the study of H2PIPD. Further research is needed to better understand the exact mechanism of action of the compound and its potential therapeutic applications. In addition, further research is needed to evaluate the potential toxicity of H2PIPD and to identify possible drug interactions. Additional studies are also needed to evaluate the potential of H2PIPD to modulate the activity of enzymes involved in the metabolism of drugs. Finally, further research is needed to explore the potential of H2PIPD to act as an inhibitor of other enzymes, such as acetylcholinesterase.
properties
IUPAC Name |
2-(piperidin-4-ylmethyl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c17-13-11-3-1-2-4-12(11)14(18)16(13)9-10-5-7-15-8-6-10;/h1-4,10,15H,5-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLHPNGHVFENRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C(=O)C3=CC=CC=C3C2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B2782110.png)

![6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2782112.png)
![Methyl 5-ethyl-7-(3-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2782116.png)
![1-(2-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2782117.png)
![5-Ethyl-2-[4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B2782119.png)
![1-(3-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2782121.png)



![N-[Cyclopropyl(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2782127.png)
![N-benzyl-5-chloro-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2782128.png)

